molecular formula C22H17N3O2S2 B5077785 N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-4-(benzyloxy)benzamide

N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-4-(benzyloxy)benzamide

Cat. No.: B5077785
M. Wt: 419.5 g/mol
InChI Key: TUBYSXRBXAFVOQ-UHFFFAOYSA-N
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Description

“N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-4-(benzyloxy)benzamide” is a compound that has been synthesized and studied for its potential biological activities . It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of this compound involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent . The synthesized compounds were characterized by FTIR, 1 H-NMR, 13 C-NMR and HRMS spectral data .


Molecular Structure Analysis

The molecular structure of “this compound” was characterized using various spectroscopic techniques such as FTIR, 1 H-NMR, 13 C-NMR and HRMS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions . The reaction conditions were optimized to achieve high yields of the desired product .

Future Directions

The future directions for the research on “N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-4-(benzyloxy)benzamide” could involve further investigation of its biological activities and potential therapeutic applications. Given the diverse biological activities associated with benzothiazole derivatives, this compound could be a promising candidate for drug development .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylcarbamothioyl)-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S2/c26-20(24-21(28)25-22-23-18-8-4-5-9-19(18)29-22)16-10-12-17(13-11-16)27-14-15-6-2-1-3-7-15/h1-13H,14H2,(H2,23,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBYSXRBXAFVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC(=S)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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